molecular formula C8H4ClNO2 B12867574 2-Chlorobenzo[d]oxazole-6-carbaldehyde

2-Chlorobenzo[d]oxazole-6-carbaldehyde

Cat. No.: B12867574
M. Wt: 181.57 g/mol
InChI Key: LTLHTINHXAOJDB-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-6-carbaldehyde is a chemical compound with the molecular formula C8H4ClNO2 It is a derivative of benzoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazole-6-carbaldehyde typically involves the chlorination of benzoxazole derivatives. One common method is the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chlorobenzoxazole, which is then further reacted with formylating agents to introduce the aldehyde group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-Chlorobenzo[d]oxazole-6-carboxylic acid.

    Reduction: 2-Chlorobenzo[d]oxazole-6-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific compound it is used to synthesize and its intended therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoxazole: Lacks the aldehyde group at the 6-position.

    6-Benzoxazolecarboxaldehyde: Lacks the chlorine atom at the 2-position.

    2-Aminobenzoxazole: Contains an amino group instead of a chlorine atom.

Uniqueness

2-Chlorobenzo[d]oxazole-6-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which allows for a diverse range of chemical reactions and applications. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H

InChI Key

LTLHTINHXAOJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=N2)Cl

Origin of Product

United States

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